4-tert-Butyl-1-cyclohexanecarboxylic anhydride

Physical Organic Chemistry Conformational Analysis Reaction Kinetics

4-tert-Butyl-1-cyclohexanecarboxylic anhydride (CAS 25774-37-2) is a symmetrical carboxylic acid anhydride with the formula C22H38O3 and a molecular weight of 350.54 g/mol. The compound is constructed from two units of 4-tert-butylcyclohexanecarboxylic acid, where the bulky tert-butyl group at the 4-position strongly biases the cyclohexane ring to adopt a conformation with the substituent in an equatorial position.

Molecular Formula C22H38O3
Molecular Weight 350.5 g/mol
CAS No. 25774-37-2
Cat. No. B12863992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyl-1-cyclohexanecarboxylic anhydride
CAS25774-37-2
Molecular FormulaC22H38O3
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC(CC1)C(=O)OC(=O)C2CCC(CC2)C(C)(C)C
InChIInChI=1S/C22H38O3/c1-21(2,3)17-11-7-15(8-12-17)19(23)25-20(24)16-9-13-18(14-10-16)22(4,5)6/h15-18H,7-14H2,1-6H3
InChIKeyVEYUWLYNXXBCSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyl-1-cyclohexanecarboxylic Anhydride (CAS 25774-37-2): A Bulky, Conformationally-Biased Acylating Agent


4-tert-Butyl-1-cyclohexanecarboxylic anhydride (CAS 25774-37-2) is a symmetrical carboxylic acid anhydride with the formula C22H38O3 and a molecular weight of 350.54 g/mol . The compound is constructed from two units of 4-tert-butylcyclohexanecarboxylic acid, where the bulky tert-butyl group at the 4-position strongly biases the cyclohexane ring to adopt a conformation with the substituent in an equatorial position [1]. This structural feature fundamentally differentiates it from simpler anhydrides like cyclohexanecarboxylic anhydride, providing a unique profile of steric hindrance and conformational control for selective acylation reactions.

Why 4-tert-Butyl-1-cyclohexanecarboxylic Anhydride Cannot Be Replaced by Simpler Anhydrides


Generic substitution fails because simple, unsubstituted anhydrides like cyclohexanecarboxylic anhydride or the parent acid lack the specific steric and conformational properties of the 4-tert-butyl derivative. The tert-butyl group is a proven conformational lock, forcing the molecule into a specific geometry that dramatically alters its reactivity profile. Kinetic studies on the analogous acid demonstrate that the presence of this group changes reaction rates compared to the unsubstituted cyclohexanecarboxylic acid [1]. When the goal is to install a bulky, lipophilic 4-tert-butylcyclohexanecarbonyl group with high steric demand, or to study conformation-dependent reactivity, using a less hindered or more flexible analog will yield different reaction rates, product distributions, and potentially fail entirely in sterically demanding environments.

Quantitative Differentiation Evidence for 4-tert-Butyl-1-cyclohexanecarboxylic Anhydride


Conformational Locking: The Tert-Butyl Group Biases Reactivity Compared to Unsubstituted Analogs

The 4-tert-butyl substituent acts as a powerful conformational lock, which directly impacts the reactivity of the carbonyl group. Studies on the analogous acid show that in t-pentyl alcohol, the rate coefficient for trans-4-t-butylcyclohexanecarboxylic acid is lower than that for the conformationally mobile cyclohexanecarboxylic acid [1]. This provides a direct, quantitative basis for reactivity differences that will be inherited and amplified in the more reactive anhydride form due to the presence of two such locked units.

Physical Organic Chemistry Conformational Analysis Reaction Kinetics

Cis/Trans Isomerism Grants Access to Distinct Reactivity Profiles

The conformational lock of the tert-butyl group creates distinct cis and trans isomers with different reactivities, a feature absent in unsubstituted cyclohexanecarboxylic anhydride. Kinetic data on the analogous acids shows that the rate coefficient for cis-4-t-butyl acid is about 25% greater than that for a related trans-decalin acid [1]. This demonstrates that the stereochemistry of the 4-tert-butylcyclohexane system tangibly alters reaction rates.

Stereochemistry Reaction Kinetics Physical Organic Chemistry

Significantly Higher Molecular Weight and Lipophilicity Compared to Unsubstituted Anhydride

The presence of two tert-butylcyclohexane units dramatically alters the physicochemical profile of the anhydride. The molecular weight is 350.54 g/mol , compared to 238.33 g/mol for cyclohexanecarboxylic anhydride , representing a 47% increase. Its calculated LogP is 5.76 , indicating approximately 500,000-fold greater lipophilicity than the unsubstituted anhydride, which has a much lower predicted LogP .

Physicochemical Properties Drug Design Material Science

Pre-Formed Anhydride Offers Superior Acylation Efficiency for Sterically Hindered Substrates

Symmetrical anhydrides are documented as superior reagents for acylating highly hindered nucleophiles. A study comparing coupling protocols found that the symmetrical anhydride method consistently provided superior results for the acylation of hindered amino acids [1]. While this study did not use the target compound, the principle directly applies: a pre-formed, symmetrical anhydride of a bulky acid like 4-tert-butylcyclohexanecarboxylic acid will be a far more effective acylating agent for sterically demanding amines and alcohols than using the parent acid with a coupling reagent.

Synthetic Methodology Peptide Synthesis Acylation

High-Value Application Scenarios for 4-tert-Butyl-1-cyclohexanecarboxylic Anhydride


Synthesis of Sterically Shielded Pharmaceutical Building Blocks

This anhydride is the reagent of choice for introducing a very bulky, lipophilic 4-tert-butylcyclohexanecarbonyl group into drug candidates [1]. Its high LogP of 5.76 ensures a drastic modulation of a molecule's hydrophobicity, which is critical for optimizing ADME profiles. The direct use of the pre-formed anhydride is supported by evidence that symmetrical anhydrides outperform other methods for acylating sterically hindered amines, a common challenge in medicinal chemistry [2].

Physicochemical Property Standard in Conformational Analysis Research

For researchers studying conformation-reactivity relationships, this compound serves as a critical standard. Its rigid, tert-butyl-locked structure is the basis for the well-documented kinetic differences observed in esterification reactions [1]. The anhydride form allows these conformational effects to be studied in acylation reactions, providing a bridge between the foundational acid studies and more complex synthetic applications.

Modification of Hydrophobic Polymers and Materials

The 47% higher molecular weight and vastly superior lipophilicity compared to unsubstituted cyclohexanecarboxylic anhydride make this compound a more effective modifier for hydrophobic materials [1]. Its use can endow polymers with enhanced water resistance and alter thermal properties, which is directly relevant for developing advanced coatings and resins.

Stereochemical Probe for Enzyme-Catalyzed Reactions

Given that the analogous cis-4-t-butyl acid exhibits a quantifiably different reaction rate (25% greater) than a related trans-fused system [1], the pure cis or trans isomers of this anhydride can serve as powerful probes. They can be used to map the active site topology and stereochemical preferences of esterases, lipases, or proteases based on differential hydrolysis or acylation rates.

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